

Spectroscopic comparison between 1,5-dimethyl and other isomers of methyl-indole-carbaldehyde.

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Compound of Interest

Compound Name: 1,5-dimethyl-1H-indole-2-carbaldehyde

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A Spectroscopic Showdown: Unraveling the Isomeric Nuances of Methyl-Indole-Carbaldehydes

A detailed spectroscopic comparison of 1,5-dimethyl-indole-3-carbaldehyde with its structural isomers reveals distinct electronic and structural differences crucial for their unambiguous identification in research and drug development. This guide provides a comprehensive analysis of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, supported by detailed experimental protocols.

The substitution pattern of methyl groups on the indole ring system significantly influences the electronic environment and, consequently, the spectroscopic properties of methyl-indole-carbaldehyde isomers. These subtle differences, often just a shift in a spectral peak, are critical for scientists in confirming the identity and purity of their synthesized compounds. This guide presents a side-by-side comparison of the key spectroscopic data for 1,5-dimethyl-indole-3-carbaldehyde and other representative isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1,5-dimethyl-indole-3-carbaldehyde and other selected isomers. Variations in the position of the methyl groups lead to predictable changes in the spectral data, aiding in their differentiation.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Methyl-Indole-Carbaldehyde Isomers

| Isomer | Solvent | ¹ H NMR (δ , ppm) | ¹³ C NMR (δ , ppm) |
|---------------------------------------|-------------------|---|---------------------------------------|
| 1,2-Dimethyl-1H-indole-3-carbaldehyde | CDCl ₃ | 10.11 (s, 1H), 8.26 (s, 1H), 7.28-7.27 (m, 3H), 3.65 (s, 3H), 2.62 (s, 3H)[1] | Not available |
| 1-Methyl-1H-indole-3-carbaldehyde | Not specified | Not available | Not available |
| 5-Methyl-1H-indole-3-carbaldehyde | Not specified | Not available | Not available |
| 7-Methyl-1H-indole-3-carbaldehyde | Not specified | Not available | Not available |

Data for 1,5-dimethyl-indole-3-carbaldehyde and other isomers were not readily available in the searched literature.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The carbonyl (C=O) stretch of the aldehyde group is a particularly strong and characteristic absorption.

Table 2: Infrared (IR) Spectroscopic Data for Methyl-Indole-Carbaldehyde Isomers

| Isomer | Sample Phase | Key IR Absorptions (cm ⁻¹) |
|---|--------------------|---|
| 1-Methyl-1H-indole-3-carbaldehyde | ATR-Neat | Not specified |
| Indole-3-carboxaldehyde (parent compound) | Not specified | Aldehydic C=O peak typically in the range of 1644-1667 cm ⁻¹ [2] |
| 7-Methyl-1H-indole-3-carbaldehyde | Solid (Split Mull) | Not available |

Specific IR data for 1,5-dimethyl-indole-3-carbaldehyde and other isomers were not readily available in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of maximum absorbance (λ_{max}) is influenced by the extent of conjugation in the molecule.

Table 3: UV-Vis Spectroscopic Data for Methyl-Indole-Carbaldehyde Isomers

| Isomer | Solvent | λ_{max} (nm) |
|---|---------------|-----------------------------|
| Indole-3-carbaldehyde (parent compound) | Not specified | ~296 [3] |

Specific UV-Vis data for 1,5-dimethyl-indole-3-carbaldehyde and its isomers were not readily available in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound.

Table 4: Mass Spectrometry Data for Methyl-Indole-Carbaldehyde Isomers

| Isomer | Ionization Method | Molecular Ion (M ⁺) (m/z) |
|-----------------------------------|-------------------|---------------------------------------|
| 1-Methyl-1H-indole-3-carbaldehyde | Not specified | 159.18 (calculated)[4] |
| 5-Methyl-1H-indole-3-carbaldehyde | Not specified | 159.18 (calculated)[5] |
| 7-Methyl-1H-indole-3-carbaldehyde | Not specified | 159.1846 (calculated)[6] |

The molecular weight for 1,5-dimethyl-indole-3-carbaldehyde would be approximately 173.21 g/mol .

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of methyl-indole-carbaldehyde isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire spectra using a standard pulse sequence.
- ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

Infrared (IR) Spectroscopy

- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is pressed against the ATR crystal. Alternatively, a KBr pellet can be prepared.

- Data Acquisition: Spectra are typically recorded over the range of 4000-400 cm^{-1} .

Ultraviolet-Visible (UV-Vis) Spectroscopy

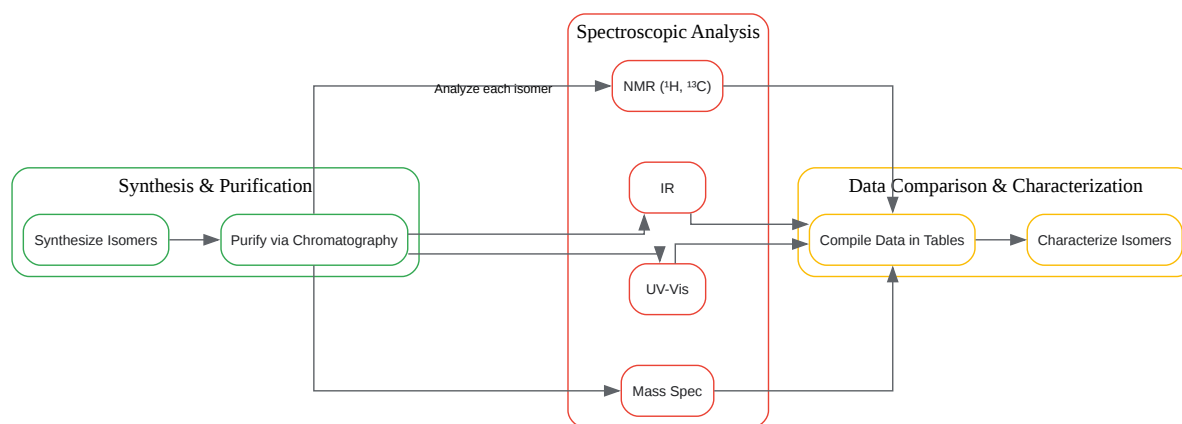
- Instrument: A UV-Vis spectrophotometer.
- Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.
- Data Acquisition: Record the spectrum over a range of approximately 200-800 nm, using the pure solvent as a blank.

Mass Spectrometry (MS)

- Instrument: A mass spectrometer (e.g., electrospray ionization (ESI) or electron ionization (EI)).
- Sample Preparation: Introduce a dilute solution of the sample directly into the ion source or via a chromatographic system (e.g., GC-MS or LC-MS).
- Data Acquisition: Acquire the mass spectrum, ensuring calibration for accurate mass measurement.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of methyl-indole-carbaldehyde isomers.



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Caption: Workflow for Spectroscopic Comparison.

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